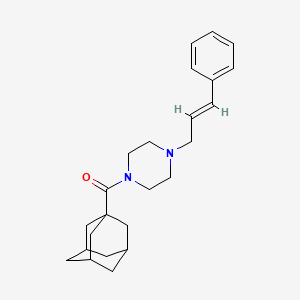![molecular formula C17H23Cl2N3O B5361041 N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5361041.png)
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, also known as JNJ-39393406, is a novel compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a subtype of serotonin receptor that is involved in the regulation of mood, cognition, and behavior. By blocking this receptor, this compound may modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, this compound has been shown to have various biochemical and physiological effects. In animal studies, the compound has been found to increase dopamine and norepinephrine levels in the prefrontal cortex, which may contribute to its cognitive enhancing effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide is its high selectivity for the 5-HT7 receptor, which may reduce the risk of off-target effects. However, the compound has relatively low potency and may require high doses for therapeutic effects. Additionally, the compound has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide. One potential avenue is the investigation of its use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic properties. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of more effective treatments for neurological disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential use in the treatment of various neurological disorders. While further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties, the compound represents a promising avenue for the development of new treatments for these disorders.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide involves the reaction of 3,4-dichloroaniline with cyclopentylcarbonyl chloride to form N-cyclopentyl-3,4-dichloroaniline. This intermediate is then reacted with 1-piperazineacetic acid to form this compound. The compound is obtained as a white crystalline solid with a melting point of 148-150°C.
Applications De Recherche Scientifique
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In preclinical studies, the compound has shown promising results in reducing anxiety-like behavior and improving cognitive function in animal models.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O/c18-15-6-5-14(11-16(15)19)22-9-7-21(8-10-22)12-17(23)20-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIENTDHZBXSRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-fluorophenoxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5360961.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5360994.png)
![6-(2-hydroxyethyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5360995.png)
![4-(4-fluorobenzyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5360998.png)

amine hydrochloride](/img/structure/B5361008.png)


![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5361035.png)
![[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5361043.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361056.png)
![1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5361057.png)